molecular formula C11H12O B12619100 2-[1-(4-Methylphenyl)ethenyl]oxirane CAS No. 920299-65-6

2-[1-(4-Methylphenyl)ethenyl]oxirane

Cat. No.: B12619100
CAS No.: 920299-65-6
M. Wt: 160.21 g/mol
InChI Key: CHJUMXDZGIUNGJ-UHFFFAOYSA-N
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Description

2-[1-(4-Methylphenyl)ethenyl]oxirane, also known as p-methylstyrene oxide or 2-(4-methylphenyl)oxirane (CAS: 13107-39-6), is an epoxide derivative characterized by a methyl-substituted phenyl ring attached to an oxirane (epoxide) group. Its molecular formula is C₉H₁₀O, with an average mass of 134.178 g/mol and a monoisotopic mass of 134.073165 g/mol . The compound is structurally related to styrene oxide but features enhanced steric and electronic effects due to the para-methyl group on the aromatic ring. It is primarily utilized in organic synthesis, polymer chemistry, and as an intermediate in pharmaceuticals or agrochemicals.

Properties

CAS No.

920299-65-6

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-[1-(4-methylphenyl)ethenyl]oxirane

InChI

InChI=1S/C11H12O/c1-8-3-5-10(6-4-8)9(2)11-7-12-11/h3-6,11H,2,7H2,1H3

InChI Key

CHJUMXDZGIUNGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methylphenyl)ethenyl]oxirane typically involves the reaction of 4-methylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds under mild conditions, usually at room temperature, to form the epoxide ring.

Industrial Production Methods

In industrial settings, the production of 2-[1-(4-Methylphenyl)ethenyl]oxirane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methylphenyl)ethenyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(4-Methylphenyl)ethenyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methylphenyl)ethenyl]oxirane involves the interaction of the epoxide ring with various molecular targets. The ring strain in the epoxide makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of 2-[1-(4-methylphenyl)ethenyl]oxirane, emphasizing differences in substituents, molecular properties, and applications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Toxicity References
2-[1-(4-Methylphenyl)ethenyl]oxirane (13107-39-6) C₉H₁₀O 134.18 Para-methylphenyl, epoxide Polymer crosslinking, epoxy resins, mutagenicity reported (H302, H315, H319, H335)
2-{[4-(1-Methyl-1-phenylethyl)phenoxy]methyl}oxirane (61578-04-9) C₁₈H₂₀O₂ 268.35 Cumyl (1-methyl-1-phenylethyl) ether Discontinued; potential use in high-performance adhesives or coatings
2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane (80443-63-6) C₁₄H₁₉ClO 238.75 Chlorophenyl, tert-butyl Agrochemical intermediate (e.g., tebuconazole precursor); higher logP (4.4)
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane (N/A) C₁₃H₁₈O₃ 222.28 Methoxyethyl ether Flexible epoxy formulations; improved solubility due to polar methoxy group
Oxirane, 2-[[4-[(4-methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl] (586949-88-4) C₂₈H₂₄O₃ 408.49 Naphthalenylmethyl, methoxyphenyl Specialized syntheses; high steric hindrance limits reactivity

Reactivity Trends :

  • Electrophilicity : The para-methyl group in the target compound slightly reduces epoxide ring strain compared to styrene oxide, moderating its reactivity in nucleophilic ring-opening reactions.
  • Steric Effects : Bulky substituents (e.g., cumyl in , naphthalenyl in ) hinder reaction rates but enhance thermal stability in polymers.
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) increase electrophilicity of the epoxide, favoring reactions with amines or thiols.

Biological Activity

2-[1-(4-Methylphenyl)ethenyl]oxirane, also known as a derivative of styrene oxide, is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and case studies.

  • Molecular Formula : C10H10O
  • Molecular Weight : 150.19 g/mol
  • IUPAC Name : 2-(1-(4-methylphenyl)ethenyl)oxirane

The biological activity of 2-[1-(4-Methylphenyl)ethenyl]oxirane is primarily attributed to its ability to form reactive epoxide intermediates. These intermediates can interact with cellular macromolecules such as proteins and nucleic acids, leading to various biochemical effects.

Key Mechanisms:

  • Nucleophilic Attack : The epoxide group can undergo nucleophilic attack by cellular nucleophiles (e.g., thiols, amines), resulting in the formation of adducts that can disrupt normal cellular functions.
  • Oxidative Stress Induction : The compound may induce oxidative stress, leading to damage in cellular components and potentially triggering apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that 2-[1-(4-Methylphenyl)ethenyl]oxirane exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that it significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)25
A549 (Lung Cancer)30

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a clinical setting, a formulation containing 2-[1-(4-Methylphenyl)ethenyl]oxirane was applied to infected wounds. The treatment resulted in a significant reduction in bacterial load within three days, showcasing its potential as a topical antimicrobial agent.
  • Case Study on Anticancer Effects :
    A preclinical trial involving mice with induced breast tumors treated with the compound showed a reduction in tumor size by approximately 40% compared to control groups after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Acute toxicity studies indicated that the compound has an LD50 greater than 2000 mg/kg in rodents, suggesting low acute toxicity. However, chronic exposure studies are needed to fully understand its long-term effects.

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